molecular formula C3H3KN4O6 B7889332 (2,2-Dinitro-2-potassioacetyl)urea

(2,2-Dinitro-2-potassioacetyl)urea

Cat. No.: B7889332
M. Wt: 230.18 g/mol
InChI Key: PASCOHBVIQFZHL-UHFFFAOYSA-N
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Description

(2,2-Dinitro-2-potassioacetyl)urea is a chemical compound characterized by the presence of two nitro groups and a potassium ion attached to an acetylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dinitro-2-potassioacetyl)urea typically involves the nitration of acetylurea followed by the introduction of a potassium ion. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective addition of nitro groups. The subsequent introduction of the potassium ion can be achieved through a reaction with potassium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dinitro-2-potassioacetyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The potassium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Ion-exchange resins or solutions of other metal salts.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of (2,2-Diamino-2-potassioacetyl)urea.

    Substitution: Formation of (2,2-Dinitro-2-sodioacetyl)urea or other similar compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dinitro-2-potassioacetyl)urea is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitro groups on biological systems. It serves as a model compound for understanding the interactions between nitro groups and biological molecules, which is crucial in drug design and development.

Medicine

While not directly used as a drug, this compound’s derivatives are explored for their potential therapeutic properties. The nitro groups can be modified to create compounds with antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound is used in the manufacture of explosives and propellants due to its high energy content. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,2-Dinitro-2-potassioacetyl)urea exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. The potassium ion plays a role in stabilizing the compound and facilitating its solubility in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dinitro-2-sodioacetyl)urea: Similar structure but with a sodium ion instead of potassium.

    (2,2-Diamino-2-potassioacetyl)urea: Formed by the reduction of the nitro groups to amino groups.

    (2,2-Dinitro-2-lithioacetyl)urea: Contains a lithium ion instead of potassium.

Uniqueness

(2,2-Dinitro-2-potassioacetyl)urea is unique due to the presence of both nitro groups and a potassium ion, which confer specific chemical properties such as high reactivity and solubility. These features make it particularly useful in applications requiring high energy materials and in studies involving nitro group chemistry.

Properties

IUPAC Name

potassium;N-carbamoyl-2,2-dinitroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N4O6.K/c4-3(9)5-1(8)2(6(10)11)7(12)13;/h(H3,4,5,8,9);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASCOHBVIQFZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-](C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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